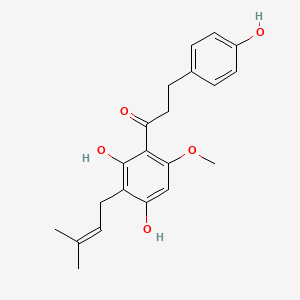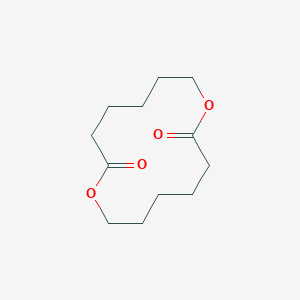
1,8-Dioxacyclotetradecane-2,9-dione
描述
1,8-Dioxacyclotetradecane-2,9-dione is an organic compound with the molecular formula C₁₂H₂₀O₄
准备方法
Synthetic Routes and Reaction Conditions
1,8-Dioxacyclotetradecane-2,9-dione can be synthesized through the ring-closing metathesis (RCM) of appropriate diene precursors. The reaction typically involves the use of a ruthenium-based catalyst under an inert atmosphere. The reaction conditions often include moderate temperatures and the removal of by-products to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity .
化学反应分析
Types of Reactions
1,8-Dioxacyclotetradecane-2,9-dione undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of water and an acid or base catalyst to yield the corresponding diacid.
Reduction: Reduction of the carbonyl groups can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of diols.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: Diacid derivatives.
Reduction: Diols.
Substitution: Various substituted lactones.
科学研究应用
1,8-Dioxacyclotetradecane-2,9-dione has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of aliphatic polyesters through ring-opening polymerization. These polyesters are biodegradable and have applications in biomedical devices and packaging materials.
Materials Science: The compound is studied for its potential use in the development of advanced materials with specific mechanical and thermal properties.
Biological Research: It is investigated for its potential biological activity and interactions with various biomolecules.
作用机制
The mechanism of action of 1,8-dioxacyclotetradecane-2,9-dione involves its interaction with nucleophiles, leading to the formation of various derivatives. The compound’s reactivity is primarily due to the presence of carbonyl groups, which are susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
相似化合物的比较
Similar Compounds
1,4-Dioxacyclohexadecane-5,12-dione: Another cyclic ester with a sixteen-membered ring.
1,6-Dioxacyclooctadecane-7,14-dione: A cyclic ester with an eighteen-membered ring.
Uniqueness
1,8-Dioxacyclotetradecane-2,9-dione is unique due to its fourteen-membered ring structure, which imparts specific chemical and physical properties.
属性
IUPAC Name |
1,8-dioxacyclotetradecane-2,9-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O4/c13-11-7-3-1-5-9-15-12(14)8-4-2-6-10-16-11/h1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUTDOUGNQAMWBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)OCCCCCC(=O)OCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20446481 | |
| Record name | 1,8-dioxacyclotetradecane-2,9-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20446481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1020-83-3 | |
| Record name | 1,8-dioxacyclotetradecane-2,9-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20446481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 1,8-Dioxacyclotetradecane-2,9-dione (DCL) in the context of polycaprolactone (PCL)?
A1: DCL serves as a crucial intermediate in the sustainable chemical recycling of PCL [, , ]. It acts as a building block for PCL polymerization, enabling the synthesis of new PCL from degraded or depolymerized material.
Q2: How is this compound (DCL) produced from PCL?
A2: DCL is produced from PCL through an enzymatic degradation process utilizing Candida antarctica lipase (lipase CA) [, , ]. This enzymatic reaction depolymerizes PCL into DCL, offering a greener alternative to conventional chemical methods. The reaction can be carried out in water-containing toluene at 40°C [, ] or in supercritical carbon dioxide (scCO2) at a milder temperature [], highlighting the versatility of this enzymatic approach.
Q3: Can this compound (DCL) be converted back into PCL, and if so, how?
A3: Yes, DCL can be readily polymerized back into PCL using the same enzyme, lipase CA [, , ]. This reversible reaction highlights the potential of DCL as a key component in a closed-loop recycling system for PCL, promoting sustainability in polymer chemistry. The polymerization process can be carried out in both supercritical carbon dioxide [] and traditional solvents [, ], showcasing the adaptability of this enzymatic approach to different reaction conditions.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[4-(3-Chlorophenyl)-1-ethyl-7-methyl-2-oxo-1,2-dihydro-1,8-naphthyridin-3-yl]propanoic acid](/img/structure/B1248159.png)



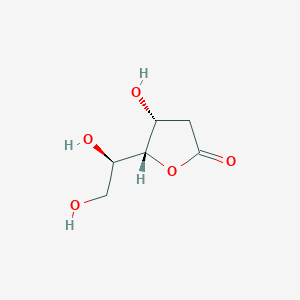
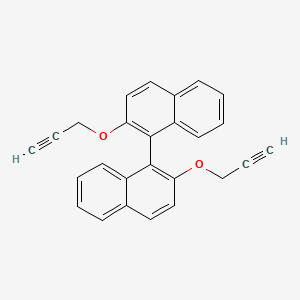

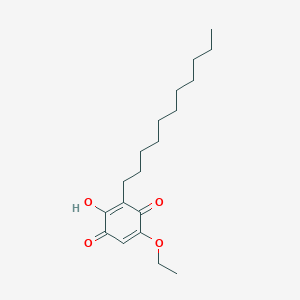
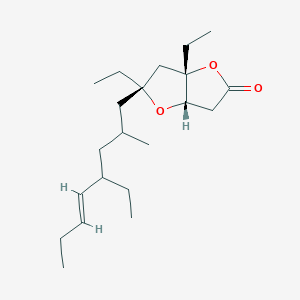
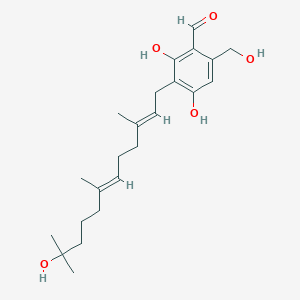
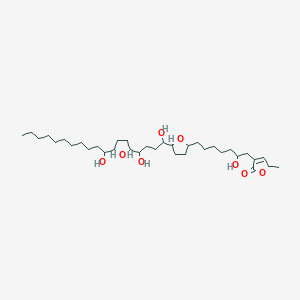
![1-{4-[3-Fluoro-5-(4-methoxy-tetrahydro-pyran-4-yl)-phenoxymethyl]-phenyl}-2-methyl-1H-imidazole](/img/structure/B1248179.png)
